molecular formula C21H16N2O5S B14692470 1-Amino-9,10-dihydro-9,10-dioxo-4-p-toluidinoanthracene-2-sulphonic acid CAS No. 25912-94-1

1-Amino-9,10-dihydro-9,10-dioxo-4-p-toluidinoanthracene-2-sulphonic acid

Cat. No.: B14692470
CAS No.: 25912-94-1
M. Wt: 408.4 g/mol
InChI Key: BSXYUOSITLGJAD-UHFFFAOYSA-N
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Description

1-Amino-9,10-dihydro-9,10-dioxo-4-p-toluidinoanthracene-2-sulphonic acid is a complex organic compound with a molecular formula of C21H16N2O5S. This compound is known for its unique structure, which includes an anthracene core substituted with amino, sulfonic acid, and p-toluidino groups. It is often used in various scientific research applications due to its distinctive chemical properties .

Preparation Methods

The synthesis of 1-Amino-9,10-dihydro-9,10-dioxo-4-p-toluidinoanthracene-2-sulphonic acid involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Amino-9,10-dihydro-9,10-dioxo-4-p-toluidinoanthracene-2-sulphonic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate, leading to the formation of quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.

    Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the anthracene core.

    Condensation: The compound can participate in condensation reactions to form larger, more complex molecules.

Common reagents used in these reactions include sulfuric acid, potassium permanganate, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Amino-9,10-dihydro-9,10-dioxo-4-p-toluidinoanthracene-2-sulphonic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Amino-9,10-dihydro-9,10-dioxo-4-p-toluidinoanthracene-2-sulphonic acid involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. This intercalation can inhibit DNA replication and transcription, leading to cell death. Additionally, the compound can interact with various enzymes, affecting their activity and leading to downstream effects on cellular pathways .

Comparison with Similar Compounds

1-Amino-9,10-dihydro-9,10-dioxo-4-p-toluidinoanthracene-2-sulphonic acid can be compared with other anthracene derivatives such as:

The unique combination of functional groups in this compound makes it particularly valuable in applications requiring specific interactions with biological molecules and complex chemical reactions.

Properties

CAS No.

25912-94-1

Molecular Formula

C21H16N2O5S

Molecular Weight

408.4 g/mol

IUPAC Name

1-amino-4-(4-methylanilino)-9,10-dioxoanthracene-2-sulfonic acid

InChI

InChI=1S/C21H16N2O5S/c1-11-6-8-12(9-7-11)23-15-10-16(29(26,27)28)19(22)18-17(15)20(24)13-4-2-3-5-14(13)21(18)25/h2-10,23H,22H2,1H3,(H,26,27,28)

InChI Key

BSXYUOSITLGJAD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)O

Origin of Product

United States

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